2-(4-fluorophenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-1H-pyrimido[1,2-a]benzimidazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FN3O/c17-11-7-5-10(6-8-11)13-9-15(21)20-14-4-2-1-3-12(14)18-16(20)19-13/h1-9H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNIOIKLVVHUGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C=C(N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoroaniline with a suitable benzimidazole derivative in the presence of a cyclizing agent such as polyphosphoric acid . The reaction is usually carried out at elevated temperatures, often around 140-220°C, to facilitate the formation of the desired heterocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Antiparasitic Activity
Recent studies have highlighted the compound's significant antiparasitic properties, particularly against Leishmania major. The compound demonstrated excellent activity with effective concentration (EC50) values in the nanomolar range against both promastigotes and amastigotes of the parasite. This positions it as a promising candidate for treating leishmaniasis, a neglected tropical disease caused by protozoan parasites .
Case Study: Antiparasitic Efficacy
A series of pyrimido[1,2-a]benzimidazole derivatives were synthesized, with 2-(4-fluorophenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one showing superior efficacy compared to other derivatives. The synthesis involved straightforward heterocyclic chemistry and green chemistry methods, emphasizing the potential for sustainable drug development .
Antimicrobial Properties
In addition to its antiparasitic effects, this compound has shown promise in antimicrobial applications. Research indicates that derivatives of pyrimido[1,2-a]benzimidazole exhibit moderate activity against drug-resistant bacterial strains. These findings are crucial in addressing the growing concern of antibiotic resistance .
Table 1: Antimicrobial Activity of Pyrimido[1,2-a]benzimidazole Derivatives
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 3.125 μg/mL |
| 2b | A. baumannii | Moderate |
| 3b | Toxoplasma gondii | High selectivity |
Synthesis and Structural Insights
The synthesis of this compound typically involves reactions between aminobenzimidazoles and various electrophiles under controlled conditions. The structural characteristics of this compound contribute significantly to its biological activity. The presence of the fluorine atom enhances lipophilicity and may influence binding affinity to biological targets .
Potential Therapeutic Applications
The unique properties of this compound suggest potential applications beyond antiparasitic and antimicrobial uses. Its structural similarity to known kinase inhibitors indicates possible roles in cancer therapy. Studies have shown that similar compounds can inhibit protein kinases involved in cell proliferation and survival .
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions with the active site of the target molecule . The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, and interference with metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The biological and physicochemical properties of pyrimido[1,2-a]benzimidazole derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:
Pharmacokinetic Considerations
Biological Activity
2-(4-Fluorophenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of its biological activities, including anti-cancer properties, receptor modulation, and antimicrobial effects.
Chemical Structure and Properties
The compound's structure is characterized by a pyrimido[1,2-a]benzimidazole core, which is known for its diverse biological activities. The presence of the 4-fluorophenyl group is significant as fluorination can enhance the metabolic stability and bioactivity of the compound.
Molecular Formula: CHFNO
Molecular Weight: 225.21 g/mol
CAS Number: 123456-78-9 (hypothetical for illustration)
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives of pyrimido[1,2-a]benzimidazole. Notably, compounds similar to this compound have shown promising results against acute myeloid leukemia (AML).
- In vitro Studies:
- A study reported that derivatives exhibited significant anti-tumor activity with GI values ranging from 0.35 to 9.43 μM across various human cancer cell lines, including HL60 and MV4-11 .
- Compound 5h was identified as particularly effective, leading to cell cycle arrest and increased apoptosis in leukemia cells through caspase activation .
| Compound | Cell Line | GI (μM) | Mechanism of Action |
|---|---|---|---|
| 5h | HL60 | 0.35 | Caspase activation |
| 5h | MV4-11 | 0.50 | Cell cycle arrest |
GABA-A Receptor Modulation
The compound has also been investigated for its interaction with the GABA-A receptor, a critical target in neuropharmacology.
- Modulatory Effects:
Antimicrobial Activity
The antimicrobial properties of pyrimido[1,2-a]benzimidazole derivatives have been explored extensively.
- In vitro Antimicrobial Evaluation:
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 |
| Escherichia coli | 0.25 |
Case Study: Anti-Leukemic Activity
A recent study focused on synthesizing novel pyrimido[1,2-a]benzimidazole derivatives for their anti-leukemic properties. The findings indicated that specific structural modifications significantly enhanced their efficacy against AML cell lines.
- Key Findings:
Case Study: Antiparasitic Activity
Another investigation into related compounds found substantial antiparasitic activity against Leishmania major, with EC values in the nanomolar range for certain derivatives .
- Implications:
- This suggests that modifications to the pyrimido[1,2-a]benzimidazole scaffold can lead to effective treatments for parasitic diseases.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(4-fluorophenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves phase-transfer catalysis (PTC) using benzyl triethyl ammonium chloride (BTEAC) under reflux conditions. Key intermediates like 3-ethoxycarbonylpyrimido[1,2-a]benzimidazol-4(10H)-one are prepared from 2-aminobenzimidazole and diethyl ethoxymethylenemalonate, followed by fluorophenyl substitution . Yield optimization requires precise control of temperature (70–80°C), solvent polarity (e.g., DMF), and stoichiometric ratios of reactants. Alternative routes using 1,1,3,3-tetraethoxypropane may achieve comparable yields (~57–58%) but require longer reaction times .
Q. How is the antibacterial activity of this compound evaluated, and what experimental models are used?
- Methodology : In vitro antimicrobial assays against Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Pseudomonas diminuta, Escherichia coli) bacteria are standard. Minimum inhibitory concentration (MIC) values are determined via broth microdilution, with activity correlated to structural features like the 4-fluorophenyl group, which enhances membrane permeability . Positive controls (e.g., norfloxacin) and solvent controls (DMSO) are critical to validate results .
Q. What analytical techniques confirm the compound’s structural identity and purity?
- Methodology : Nuclear magnetic resonance (NMR; 1H, 13C) and high-resolution mass spectrometry (HR-MS) are primary tools for structural validation. Purity (>95%) is assessed via HPLC with UV detection (λ = 254 nm). X-ray crystallography (e.g., P21/c space group analysis) resolves planar fused-ring systems and hydrogen-bonding interactions in the solid state .
Advanced Research Questions
Q. How do QSAR models correlate molecular descriptors with antibacterial activity in derivatives of this scaffold?
- Methodology : A tri-parametric QSAR model incorporates descriptors like lipophilicity (logP), polar surface area (PSA), and molar refractivity (MR). For example, enhanced activity is linked to logP values ~2.5 (optimal membrane penetration) and reduced PSA (<80 Ų), which minimizes steric hindrance at bacterial targets. Regression analysis (R² > 0.85) and cross-validation (q² > 0.7) are used to validate predictive power .
Q. What mechanistic insights explain the compound’s interaction with DNA, and how is binding affinity quantified?
- Methodology : DNA-binding studies employ UV-Vis titration and ethidium bromide displacement assays. The planar tricyclic core intercalates between DNA base pairs, with intrinsic binding constants (Kb) calculated via the Benesi-Hildebrand equation. Fluorophenyl substituents increase Kb by ~30% compared to non-fluorinated analogs, likely due to enhanced π-π stacking and hydrophobic interactions .
Q. How does fluorination at the 4-position influence bioactivity and metabolic stability?
- Methodology : Comparative studies with non-fluorinated analogs reveal that the 4-fluorophenyl group improves metabolic stability (e.g., reduced CYP450-mediated oxidation) and antibacterial potency. Fluorine’s electron-withdrawing effect enhances acidity of adjacent protons, facilitating target binding. Radiolabeled (18F) derivatives are used in pharmacokinetic studies to track in vivo distribution .
Q. Are there contradictions in reported biological activities, and how can they be resolved?
- Analysis : Discrepancies in MIC values across studies (e.g., B. subtilis MIC = 8–16 µg/mL vs. 32 µg/mL) may arise from variations in bacterial strain susceptibility or assay protocols (e.g., agar diffusion vs. broth dilution). Standardizing protocols (CLSI guidelines) and reporting full experimental conditions (e.g., inoculum size, incubation time) are critical for reproducibility .
Safety and Handling
Q. What safety precautions are recommended for handling this compound?
- Guidelines : Store in airtight containers under inert gas (N2/Ar) to prevent oxidation. Use PPE (gloves, goggles) and avoid inhalation of crystalline dust. Waste disposal must comply with EPA guidelines for halogenated organics. Acute toxicity data (LD50) are limited, but preliminary assays suggest moderate cytotoxicity (IC50 ~50 µM in mammalian cell lines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
